Cas no 159382-23-7 (4,6-Diaminoquinazoline)
4,6-Diaminoquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 4,6-Diaminoquinazoline
- quinazoline-4,6-diamine
- 4,6-Quinazolinediamine
- Chinazolin-4,6-diyldiamin
- quinazoline-4,6-diyldiamine
- DB-294947
- RNWDENXDCQXZLH-UHFFFAOYSA-N
- AKOS013913024
- DTXSID70401020
- quinazolin-4,6-diamine
- 159382-23-7
- SCHEMBL4692556
-
- Inchi: 1S/C8H8N4/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,9H2,(H2,10,11,12)
- InChI Key: RNWDENXDCQXZLH-UHFFFAOYSA-N
- SMILES: N1C=NC(=C2C=C(C=CC=12)N)N
Computed Properties
- Exact Mass: 160.07500
- Monoisotopic Mass: 160.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 77.8A^2
Experimental Properties
- PSA: 78.55000
- LogP: 1.30550
4,6-Diaminoquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D416755-1g |
4,6-Diaminoquinazoline |
159382-23-7 | 1g |
$ 170.00 | 2022-06-05 | ||
| TRC | D416755-10g |
4,6-Diaminoquinazoline |
159382-23-7 | 10g |
$ 1200.00 | 2023-09-07 | ||
| TRC | D416755-1000mg |
4,6-Diaminoquinazoline |
159382-23-7 | 1g |
$207.00 | 2023-05-18 | ||
| TRC | D416755-10000mg |
4,6-Diaminoquinazoline |
159382-23-7 | 10g |
$1642.00 | 2023-05-18 |
4,6-Diaminoquinazoline Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 4,6-Diaminoquinazoline
Comprehensive Overview of 4,6-Diaminoquinazoline (CAS No. 159382-23-7): Properties, Applications, and Research Insights
4,6-Diaminoquinazoline (CAS No. 159382-23-7) is a heterocyclic organic compound belonging to the quinazoline family, a class of compounds widely studied for their diverse biological and chemical properties. This compound, characterized by its diamino substitution at the 4 and 6 positions, has garnered significant attention in pharmaceutical and materials science research due to its unique structural features and potential applications. In this article, we delve into the molecular characteristics, synthesis methods, and emerging applications of 4,6-Diaminoquinazoline, while addressing common queries and trends in scientific literature.
The molecular structure of 4,6-Diaminoquinazoline (CAS No. 159382-23-7) consists of a quinazoline core with two amino groups strategically positioned to enhance its reactivity and interaction with other molecules. This configuration makes it a valuable intermediate in the synthesis of more complex compounds, particularly in drug discovery. Researchers have explored its role as a building block for kinase inhibitors, anticancer agents, and antimicrobial compounds, aligning with the growing demand for novel therapeutics in precision medicine.
Recent advancements in synthetic chemistry have optimized the production of 4,6-Diaminoquinazoline, with methods such as cyclocondensation and catalytic amination gaining prominence. These techniques not only improve yield but also reduce environmental impact, addressing the increasing focus on green chemistry and sustainable practices in the chemical industry. The compound’s solubility in polar solvents like DMSO and ethanol further enhances its utility in laboratory settings, making it a versatile candidate for high-throughput screening and combinatorial chemistry.
Beyond pharmaceuticals, 4,6-Diaminoquinazoline (CAS No. 159382-23-7) has found applications in materials science, particularly in the development of organic semiconductors and luminescent materials. Its electron-rich aromatic system and ability to form stable coordination complexes with metals have sparked interest in optoelectronic devices, such as OLEDs and sensors. This aligns with the global push toward renewable energy and smart technologies, where researchers seek efficient, lightweight materials.
Frequently asked questions about 4,6-Diaminoquinazoline include its stability under varying pH conditions, storage recommendations, and compatibility with other reagents. Studies indicate that the compound remains stable at room temperature when stored in airtight containers, away from light and moisture. Its compatibility with common organic solvents and reagents makes it a reliable choice for multistep synthetic routes, a topic often explored in academic forums and research publications.
In the context of drug discovery, 4,6-Diaminoquinazoline derivatives have shown promise in targeting tyrosine kinases, enzymes implicated in cancer progression. This has led to collaborations between academic institutions and biotech firms to explore its potential in personalized medicine. The compound’s mechanism of action, often involving competitive inhibition at ATP-binding sites, is a hot topic in medicinal chemistry circles, reflecting broader trends in kinase inhibitor research.
From an industrial perspective, scalability and cost-effectiveness are critical considerations for 4,6-Diaminoquinazoline production. Innovations in continuous flow chemistry and catalyst design have addressed these challenges, enabling larger-scale synthesis without compromising purity. These developments resonate with the pharmaceutical industry’s emphasis on process optimization and reducing time-to-market for new drugs.
In summary, 4,6-Diaminoquinazoline (CAS No. 159382-23-7) exemplifies the intersection of chemistry, biology, and materials science. Its multifaceted applications—from drug development to advanced materials—highlight its relevance in contemporary research. As scientific inquiries evolve, this compound is poised to remain a focal point for innovations addressing global health and technological challenges.
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